Cliotide T4
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIPCGESCVFIPCITAAIGCSCKSKVCYRN |
Origin of Product |
United States |
Structural Elucidation and Classification of Cliotide T4
Primary Amino Acid Sequence Analysis of Cliotide T4
The amino acid sequence for this compound is presented below.
| Sequence |
| SCVFIPCITAAIGCSCKSKVCYRNGIPCGE |
Cyclic Backbone Architecture and Head-to-Tail Cyclization
A defining feature of this compound is its circular peptide backbone. wikipedia.orgdoi.org Unlike linear peptides that have a distinct N-terminus and C-terminus, the ends of the this compound polypeptide chain are joined together by a peptide bond, a process known as head-to-tail cyclization. nih.govnih.govnih.govcem.com This circular structure is confirmed experimentally by enzymatic digestion. Digestion of the reduced and alkylated (linearized) form of the peptide yields fragments, while the native, circular form is resistant to such cleavage. nih.gov The enzyme asparaginyl endoproteinase is believed to play a key role in the natural cyclization process within the plant. nih.gov
Cysteine Knot Motif and Disulfide Bond Connectivity
The stability of this compound is further enhanced by a specific arrangement of its six cysteine residues, which form three disulfide bonds. doi.orgnih.gov This arrangement creates a knotted structure referred to as a cyclic cystine knot (CCK). researchgate.netnih.govuq.edu.au The disulfide bonds form between specific cysteine pairs: CysI-CysIV, CysII-CysV, and CysIII-CysVI. doi.orgnih.gov This connectivity has been confirmed through techniques like partial reduction and differential alkylation followed by mass spectrometry analysis. nih.govresearchgate.net The CCK motif is a hallmark of the cyclotide family and is crucial for maintaining the protein's three-dimensional fold and its exceptional stability. uq.edu.aunih.govwikipedia.org
The disulfide bond connectivity in this compound is as follows:
| Disulfide Bond | Cysteine Pair |
| 1 | Cys4 - Cys20 |
| 2 | Cys8 - Cys22 |
| 3 | Cys13 - Cys27 |
Classification of this compound within Cyclotide Subfamilies: The Bracelet Subgroup
Cyclotides are broadly categorized into subfamilies based on structural features. nih.govacs.org The two primary subfamilies are the Möbius and the Bracelet cyclotides. uq.edu.audoi.org This classification is determined by the presence or absence of a cis-proline residue in a specific loop of the peptide backbone. nih.govdoi.org this compound is classified as a member of the Bracelet subfamily because it lacks this specific proline residue, resulting in a more planar, circular structure without the characteristic twist seen in Möbius cyclotides. doi.orgacs.org
Biosynthesis and Genetic Origin of Cliotide T4
Overview of Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Biosynthesis Pathways for Cyclotides
Cyclotides, including Cliotide T4, are products of a complex biosynthetic process that begins with the ribosomal synthesis of a precursor peptide. nih.govbeilstein-journals.orgfrontiersin.org This precursor peptide typically contains a leader peptide, which guides post-translational modifications, and a core peptide region that will ultimately become the mature cyclotide. nih.govbeilstein-journals.org The biosynthesis of RiPPs like cyclotides is a multi-step process involving extensive post-translational modifications (PTMs) catalyzed by specific enzymes. nih.govmdpi.com These modifications are critical for transforming the linear precursor peptide into a biologically active, cyclic structure. nih.govmdpi.com For cyclotides, the key PTMs include the formation of disulfide bonds and the final head-to-tail cyclization of the peptide backbone. beilstein-journals.orgnih.gov
The general pathway for RiPP biosynthesis can be summarized as follows:
Transcription and Translation: The gene encoding the cyclotide precursor is transcribed into mRNA, which is then translated by ribosomes to produce a linear precursor peptide. mdpi.com
Post-Translational Modifications: The precursor peptide undergoes a series of modifications, including disulfide bond formation and backbone cyclization. mdpi.comnih.gov
Proteolytic Cleavage: The leader and follower peptides are cleaved off to release the mature cyclotide. rsc.org
Role of Asparaginyl Endopeptidases (AEPs) in Peptide Ligation and Cyclization
A pivotal step in cyclotide biosynthesis is the head-to-tail cyclization, a reaction catalyzed by asparaginyl endopeptidases (AEPs). nih.govnih.govrsc.org AEPs are a class of cysteine proteases that can exhibit both cleavage and ligation activities. rsc.orguq.edu.au In the context of cyclotide biosynthesis, AEPs recognize a conserved asparagine (or occasionally aspartic acid) residue at the C-terminus of the cyclotide domain. nih.gov They catalyze the cleavage of the peptide bond C-terminal to this residue and subsequently ligate the newly formed C-terminus to the N-terminus of the cyclotide domain, resulting in a cyclic peptide. nih.govnih.gov This dual activity of cleavage and ligation in a single processing event is a hallmark of AEP-mediated cyclization. nih.gov The pH of the cellular environment can influence whether an AEP acts as a ligase or a protease, potentially controlling the sequence of processing events in vivo. nih.gov
Identification and Function of Butelase-1 in Clitoria ternatea
In Clitoria ternatea, the AEP responsible for the cyclization of cliotides, including this compound, is known as butelase-1. nih.govfrontiersin.org Butelase-1 is a highly efficient ligase, demonstrating remarkable catalytic speed in peptide cyclization. ntu.edu.sg5z.com It is considered one of the fastest known peptide ligases. nih.gov Butelase-1 recognizes a specific C-terminal sequence motif, typically Asn-His-Val, in the precursor peptide. ntu.edu.sg5z.com While its primary function in the plant is the biosynthesis of cyclotides, its efficiency has made it a valuable tool in biotechnology for the synthetic cyclization and ligation of various peptides and proteins. uq.edu.auntu.edu.sg Although specialized for ligation, butelase-1 has been shown to retain some cleavage activity, a function necessary for its own auto-activation. uq.edu.au
Genetic Basis of this compound Production in Clitoria ternatea
The genetic foundation for the production of this compound and other cliotides in C. ternatea is distinct from that of cyclotides found in other plant families like Rubiaceae and Violaceae. nih.govpnas.org
Chimeric Precursor Gene Architecture
The genes encoding cliotides in C. ternatea have a unique chimeric structure. nih.govnih.gov These genes display a striking resemblance to the albumin-1 genes found in legumes (Fabaceae). nih.govresearchgate.net A typical albumin-1 gene consists of a signal peptide, an albumin-1 chain b (A1b) domain, a linker peptide, and an albumin-1 chain a (A1a) domain. nih.gov In the case of cliotide precursor genes, the A1b domain is replaced by the cyclotide domain (e.g., the domain for this compound). nih.govresearchgate.net This results in a precursor protein with an N-terminal signal peptide, followed directly by the mature cyclotide domain, a short linker, and a C-terminal A1a domain. nih.gov This chimeric arrangement, combining elements from both cyclotide and albumin genes, is a distinctive feature of cyclotide biosynthesis in the Fabaceae family. nih.govnih.gov
Evolutionary Hypotheses for the Co-option of Ancestral Albumin Genes
The discovery of this chimeric gene structure has led to hypotheses about the evolutionary origins of cyclotides in legumes. It is proposed that cyclotide domains were incorporated into ancestral albumin genes. nih.govfrontiersin.org This "gene co-option" or "gene hijacking" event likely provided an evolutionary advantage, possibly by enhancing the plant's defense mechanisms, leading to the retention and diversification of these chimeric genes. pnas.orgpnas.org The exceptional stability conferred by the cyclic structure may have been a driving force for the evolution of this novel biosynthetic pathway. pnas.org The observation that the termini of the linear A1b peptide are spatially close suggests a predisposition in the ancestral albumin gene that may have facilitated the evolution of cyclization. pnas.org
Tissue-Specific Expression and Distribution Patterns of this compound in planta
Studies on the distribution of cliotides in C. ternatea have revealed that these peptides are present in various tissues, including the flowers, leaves, stems, roots, pods, seeds, and even the root nodules. nih.govnih.govresearchgate.net However, the expression profile, meaning the specific types and quantities of cliotides, can vary significantly between different plant organs. researchgate.net While some cliotide precursors are expressed constitutively throughout the plant, others show tissue-specific expression patterns. nih.gov For example, research has shown that the relative abundance of this compound can vary between different plant lines and may be influenced by environmental stress factors. uq.edu.au The expression of cyclotides, including this compound, has been found to be lower in senescent (aging) leaves, which has practical implications for harvesting the plant for its bioactive compounds. uq.edu.au This differential expression suggests that specific cliotides may have specialized roles in defending different parts of the plant against various threats. nih.gov
Biological Activities and Cellular/molecular Modes of Action of Cliotide T4
Antimicrobial Activity of Cliotide T4
This compound exhibits significant antimicrobial activity, with a notable preference for Gram-negative bacteria. cpu-bioinfor.orgnih.gov This selective action is a key feature of its biological profile.
Differential Efficacy Against Gram-Negative Bacterial Strains
This compound has demonstrated strong efficacy against several clinically relevant Gram-negative bacterial strains. nih.gov Research has shown it to be particularly potent against Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of approximately 1.0 to 1.3 µM. cpu-bioinfor.orgnih.gov Its activity extends to other Gram-negative pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values of approximately 1.5 to 5.5 µM and 1.9 to 7.5 µM, respectively. cpu-bioinfor.orgnih.gov This data underscores the compound's potential as a bactericidal agent against these challenging microbes.
Interactive Data Table: Antimicrobial Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |
| Escherichia coli | 1.0 - 1.3 |
| Klebsiella pneumoniae | 1.5 - 5.5 |
| Pseudomonas aeruginosa | 1.9 - 7.5 |
Comparative Analysis of Activity Against Gram-Positive Bacterial Strains
In contrast to its potent effects on Gram-negative bacteria, this compound is relatively ineffective against the Gram-positive bacterial strains Staphylococcus aureus and Enterococcus faecalis. cpu-bioinfor.orgnih.gov Studies have reported that even at concentrations up to 100 µM, it shows minimal activity against these bacteria. nih.gov This differential activity is thought to be related to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. uq.edu.au The thick peptidoglycan layer in Gram-positive bacteria may hinder the interaction of this compound with the cell membrane. uq.edu.au
Molecular Mechanisms of Bacterial Membrane Permeabilization and Pore Formation
The primary mechanism behind the antimicrobial action of this compound and other cyclotides is the disruption of the bacterial cell membrane. nih.govacs.org This process is initiated by electrostatic interactions between the positively charged residues on the cyclotide and the negatively charged components of the bacterial membrane. acs.orguq.edu.au Following this initial binding, the cyclotide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores. nih.govacs.org This disruption of the membrane integrity results in the leakage of essential cellular contents, ultimately leading to bacterial cell death. nih.govacs.org Some studies suggest that cyclotides can form multimeric pores within the membrane. acs.org The specific interaction with phosphatidylethanolamine (B1630911), a lipid commonly found in bacterial membranes, is considered crucial for this membrane-disrupting activity. nih.govacs.org
Cytotoxic Activity of this compound Against Malignant Cell Lines in vitro
Beyond its antimicrobial properties, this compound has demonstrated significant cytotoxic activity against various cancer cell lines in laboratory settings. nih.govresearchgate.netsci-hub.se
Effects on Established Human Cell Lines
This compound has shown potent cytotoxic effects against established human cancer cell lines. nih.govsci-hub.se In studies involving the HeLa human cervical cancer cell line, this compound exhibited a half-maximal inhibitory concentration (IC50) of 0.6 µM. cpu-bioinfor.orgnih.gov Furthermore, research on the A549 human lung cancer cell line revealed that this compound was lethal, with a reported IC50 value of 0.21 µM. sci-hub.senih.gov These findings highlight the compound's potential as an anticancer agent.
Interactive Data Table: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.6 |
| A549 | Lung Cancer | 0.21 |
Proposed Cellular and Membrane-Based Mechanisms of Action in Selective Cytotoxicity
The selective cytotoxicity of this compound against malignant cells is believed to be linked to differences in the composition and properties of cancer cell membranes compared to normal cells. sci-hub.se Cancer cell membranes often have a higher surface area and a greater abundance of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet. sci-hub.se This altered charge landscape is thought to facilitate the electrostatic attraction and subsequent interaction of positively charged cyclotides like this compound. sci-hub.se The proposed mechanism involves the disruption of the cancer cell membrane, similar to its action on bacteria, leading to increased permeability and cell death. researchgate.netsci-hub.se The cytotoxic activity has been positively correlated with the net positive charge of the cyclotide, further supporting the role of membrane disruption in its mode of action. sci-hub.se
Role in Plant Defense and Insecticidal/Nematicidal Properties
This compound belongs to the cyclotide family, a group of mini-proteins that serve as key components of the host defense system in plants. doi.org These peptides are characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, a structure known as the cyclic cystine knot (CCK). doi.orgresearchgate.net This unique topology confers exceptional stability against thermal, chemical, and enzymatic degradation, making them potent defense molecules. doi.orgresearchgate.net
Cyclotides are naturally implicated in plant defense, exhibiting a range of biological activities, including insecticidal and nematicidal properties. doi.orgmdpi.com this compound, isolated from the butterfly pea plant, Clitoria ternatea, is a prominent example of a cyclotide involved in these protective functions. uq.edu.aunih.gov The presence and relative abundance of specific cyclotides, including this compound, in different accessions of C. ternatea have been shown to correlate with the insecticidal potency of the plant extracts. uq.edu.auresearchgate.net This suggests that this compound is an active contributor to the plant's defense against pests. The native insecticidal activity of cyclotides from C. ternatea has led to the commercial development of a bio-pesticide, demonstrating their agricultural importance. doi.orguq.edu.au
The defensive role of cyclotides extends to combating nematodes. windows.netxiahepublishing.com Extracts from cyclotide-producing plants, including C. ternatea, have demonstrated significant toxicity against the model nematode Caenorhabditis elegans. uq.edu.auresearchgate.netnih.gov The nematicidal action is a key feature of the plant's defense strategy, protecting it from soil-borne pests. uq.edu.au
Research Methodologies for Cliotide T4 Analysis and Production
Extraction and Purification Techniques from Botanical Sources
The initial and critical step in obtaining Cliotide T4 for research purposes is its extraction and subsequent purification from the tissues of Clitoria ternatea. Cyclotides are known to be present in various parts of the plant, including the roots, stems, leaves, flowers, and pods. biorxiv.orgnih.gov The methodologies employed are designed to efficiently isolate these peptides from a complex mixture of other plant metabolites.
Optimization of Solvent-Based Extraction Methods
The extraction of cyclotides, including this compound, is typically achieved through solvent-based methods that leverage the polarity of the target molecules. uad.ac.id A common approach involves the use of a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 1:1 (v/v) ratio for the initial extraction from dried and powdered plant material. biorxiv.org This is followed by a partitioning step against an aqueous phase to separate the peptides from more nonpolar compounds. biorxiv.org
Further optimization of solvent systems has been explored to enhance the extraction efficiency of cyclotides. For instance, a solution of 70% ethanol (B145695) and 30% water has been shown to be highly effective for extracting cyclotides from C. ternatea. researchgate.net Maceration using 96% ethanol has also been employed, followed by concentration of the liquid extract. insightsociety.org The choice of solvent and extraction conditions, such as temperature and duration, can be optimized to maximize the yield of the desired cyclotides. ishs.orguem.br
**Table 1: Comparison of Solvent Systems for Cyclotide Extraction from *Clitoria ternatea***
| Solvent System | Plant Part | Key Findings | Reference |
| Dichloromethane:Methanol (1:1, v/v) | Various tissues | Standard method for initial cyclotide extraction. | biorxiv.org |
| 70% Ethanol:30% Water | Mature Pods | Demonstrated high efficacy for cyclotide extraction. | researchgate.net |
| 96% Ethanol | Flowers | Used in maceration for subsequent analysis. | insightsociety.org |
| Water-HCl (pH 4.5) | Petals | Optimized for anthocyanin extraction, but relevant to polar compound extraction. | ishs.org |
Chromatographic Separation and Purification Strategies (e.g., Reversed-Phase High-Performance Liquid Chromatography)
Following the initial extraction, the crude extract containing a mixture of cyclotides and other compounds undergoes further purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for separating and purifying individual cyclotides like this compound. nih.govnih.govrenyi.hu This method separates molecules based on their hydrophobicity. renyi.hu
The process typically involves several stages. Initially, the crude extract is partially purified using solid-phase extraction (SPE) with a C18 sorbent. healthbiotechpharm.org This step helps to concentrate the cyclotide-rich fraction. The concentrated fraction is then subjected to preparative or semi-preparative RP-HPLC. biorxiv.orgnih.gov A common setup utilizes a C18 column and a gradient elution system with a mobile phase consisting of water and acetonitrile (B52724), both containing an ion-pairing agent like trifluoroacetic acid (TFA). biorxiv.orgnih.govnih.gov The peptides are eluted based on their increasing hydrophobicity as the concentration of acetonitrile in the mobile phase increases. renyi.hu Fractions are collected and analyzed, often by mass spectrometry, to identify those containing this compound. biorxiv.org The purification process may require multiple rounds of chromatography using different column chemistries or gradient conditions to achieve a high degree of purity. nih.gov
Table 2: Typical Parameters for RP-HPLC Purification of this compound
| Parameter | Description | Common Conditions | Reference |
| Stationary Phase | The solid support in the chromatography column. | C18 silica-based columns are widely used for peptide separation. | nih.govnih.gov |
| Mobile Phase A | The aqueous component of the eluent. | Water with 0.05% - 0.1% Trifluoroacetic Acid (TFA). | biorxiv.orgnih.gov |
| Mobile Phase B | The organic component of the eluent. | Acetonitrile with 0.05% - 0.1% Trifluoroacetic Acid (TFA). | biorxiv.orgnih.gov |
| Elution Mode | The method of changing the mobile phase composition. | Gradient elution, with an increasing concentration of Mobile Phase B. | biorxiv.orgnih.gov |
| Detection | The method for monitoring the eluting compounds. | UV absorbance at 220, 254, and 280 nm. | biorxiv.orgnih.gov |
Advanced Analytical and Structural Characterization Techniques
Once purified, this compound is subjected to a suite of advanced analytical techniques to confirm its identity, determine its molecular structure, and investigate its conformational properties. These methods are essential for ensuring the purity and correct structural assignment of the isolated peptide.
Mass Spectrometry for Molecular Mass and Sequence Determination (e.g., MALDI-TOF, ESI-MS, LC-MS/MS)
Mass spectrometry (MS) is an indispensable tool in cyclotide research, providing precise molecular weight information and enabling sequence determination. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for rapid screening of HPLC fractions to identify those containing peptides with masses corresponding to known or expected cyclotides. biorxiv.org
For more detailed structural information, Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC-MS) is employed. researchgate.net Tandem mass spectrometry (LC-MS/MS) is particularly powerful for sequencing. This technique involves isolating the protonated molecule of interest, fragmenting it, and then analyzing the masses of the resulting fragment ions to deduce the amino acid sequence of the peptide. insightsociety.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Conformational Dynamics
While mass spectrometry provides information about the primary structure (amino acid sequence), Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the three-dimensional structure and conformational dynamics of cyclotides like this compound in solution. nih.gov Through a series of one- and two-dimensional NMR experiments, it is possible to assign the resonances of all the protons and carbons in the molecule and to measure distances and angles between atoms. This information is then used to calculate a family of structures that are consistent with the experimental data, providing a detailed picture of the peptide's fold and flexibility.
Bioactivity Assessment Methodologies in vitro
A key aspect of this compound research is the evaluation of its biological activities. Various in vitro assays are employed to screen for and characterize its potential therapeutic or biotechnological applications. For instance, the antimicrobial properties of cyclotides are often assessed using radial diffusion assays against a panel of pathogenic bacteria. nih.gov In these assays, the ability of the peptide to inhibit the growth of bacteria is measured as a zone of inhibition. nih.gov
Furthermore, the cytotoxic effects of this compound can be evaluated against various cell lines, such as cancer cells or insect cells, to determine its potential as an anti-cancer agent or a bio-insecticide. nih.govresearchgate.net These assays typically measure cell viability or proliferation in the presence of varying concentrations of the peptide. The effect of this compound on the aggregation of other proteins, such as β-amyloid in the context of Alzheimer's disease research, can also be investigated using techniques that monitor protein aggregation kinetics. biorxiv.org
Table 3: Common in vitro Bioactivity Assays for Cyclotides
| Assay Type | Purpose | Example Application | Reference |
| Radial Diffusion Assay | To assess antimicrobial activity. | Testing against Gram-positive and Gram-negative bacteria. | nih.gov |
| Cell Viability/Cytotoxicity Assays | To determine the effect on cell survival. | Evaluating activity against cancer cell lines or insect cells. | nih.govresearchgate.net |
| Protein Aggregation Assays | To investigate the influence on protein fibrillation. | Studying the effect on β-amyloid aggregation. | biorxiv.org |
| Hemolytic Assay | To assess membrane-disrupting activity. | Measuring the lysis of red blood cells. | nih.gov |
Antimicrobial Activity Assays (e.g., Radial Diffusion Assay)
The antimicrobial properties of this compound have been a primary area of investigation. A key method utilized for this purpose is the radial diffusion assay. nih.govlu.se This assay allows for the quantification of the inhibitory effect of a substance against a panel of microorganisms.
In a notable study, this compound, along with its counterparts Cliotide T1, T2, and T3, was tested against a range of bacterial strains. nih.gov The selection of these cliotides was based on their abundance and diverse structural features. nih.gov The radial diffusion assay was performed by introducing the peptides into wells on an agar (B569324) plate containing a predetermined concentration of bacteria. jmb.or.kr The resulting zone of growth inhibition around the well is then measured to determine the antimicrobial activity. jmb.or.kr
The findings revealed that this compound, a member of the bracelet subfamily of cyclotides, exhibited potent antimicrobial activity, particularly against Gram-negative bacteria. nih.gov The minimum inhibitory concentrations (MICs) were in the low micromolar range, indicating a high degree of efficacy. nih.gov Specifically, this compound was highly effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. uq.edu.au However, its activity against the tested Gram-positive bacteria, Staphylococcus aureus and Enterococcus faecalis, was comparatively weak. nih.gov
| Bacterial Strain | Type | MIC (μM) of this compound |
| Escherichia coli | Gram-negative | 1.0 uq.edu.au |
| Klebsiella pneumoniae | Gram-negative | 1.9 uq.edu.au |
| Pseudomonas aeruginosa | Gram-negative | 1.5 uq.edu.au |
| Staphylococcus aureus | Gram-positive | >100 nih.gov |
| Enterococcus faecalis | Gram-positive | >100 nih.gov |
Cytotoxicity Assays Using Cultured Cell Lines (e.g., MTT Assay)
To assess the potential of this compound as a therapeutic agent, its effect on mammalian cells is a critical parameter. Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used for this purpose. nih.govspringermedizin.dejmb.or.kr The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. nih.gov
In studies involving this compound, its cytotoxicity was evaluated against HeLa cells, a human cervical cancer cell line. nih.gov The assay involves incubating the cells with varying concentrations of the peptide. springermedizin.de Following incubation, the MTT reagent is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. springermedizin.de
The results demonstrated that this compound possesses significant cytotoxic activity against HeLa cells, with a reported IC50 value (the concentration required to inhibit the growth of 50% of cells) of 0.6 μM. nih.govxiahepublishing.com This potent cytotoxic effect, coupled with its antimicrobial properties, highlights the potential of this compound in the development of new anticancer and anti-infective agents.
| Cell Line | Assay | IC50 (μM) of this compound |
| HeLa | MTT | 0.6 nih.govxiahepublishing.com |
Molecular Biology and Genetic Engineering Approaches
The production and modification of this compound and other cyclotides are increasingly being explored through molecular biology and genetic engineering techniques. These approaches offer the potential for enhanced yield and the development of novel peptide variants with improved properties.
Gene Cloning and Expression Studies for this compound Precursors
The biosynthesis of this compound begins with a precursor protein encoded by a specific gene. windows.net Understanding the genetic basis of its production is crucial for recombinant expression. Researchers have successfully cloned the genes encoding for cliotide precursors from the plant Clitoria ternatea. nih.gov
The process typically involves the extraction of total RNA from the plant, which is then used to create a cDNA library. nih.gov Degenerate primers, designed based on the known amino acid sequence of a cliotide, are used in polymerase chain reaction (PCR) to amplify the gene of interest from the cDNA library. nih.gov The amplified gene is then cloned into a suitable vector for sequencing and further expression studies. nih.govcapes.gov.brnih.govcancer.gov
These studies have revealed that cliotide precursor genes have a unique chimeric structure, containing elements from both albumin-1 genes and cyclotide genes. nih.gov This discovery suggests a novel biosynthetic pathway for cyclotides in the Fabaceae family. nih.gov
Strategies for Overexpression or Gene Silencing in Plant Systems
To enhance the production of this compound or to study its function within the plant, researchers are exploring strategies for gene overexpression and gene silencing. mdpi.comnih.govnih.govcsic.es Overexpression aims to increase the transcription of the this compound precursor gene, leading to a higher yield of the peptide. uq.edu.au This can be achieved by introducing additional copies of the gene into the plant genome under the control of a strong promoter. uq.edu.au
Conversely, gene silencing techniques, such as RNA interference (RNAi) or virus-induced gene silencing (VIGS), can be used to downregulate or "silence" the expression of the this compound gene. mdpi.comnih.gov This approach is valuable for understanding the role of this compound in the plant's natural defense mechanisms. uq.edu.au By observing the effect of its absence, researchers can infer its function. uq.edu.au While these strategies have been proposed and are being developed for C. ternatea, specific published examples of successful overexpression or silencing of the this compound gene are still emerging. uq.edu.au
Computational and In Silico Approaches
The field of computational biology offers powerful tools for accelerating the discovery and design of peptides like this compound.
Machine Learning and Artificial Intelligence for Peptide Screening and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling rapid and efficient screening and prediction of therapeutic peptides. nih.govresearchgate.netbohrium.com These data-driven computational methods can analyze large datasets of peptide sequences and their associated biological activities to identify patterns and build predictive models. nih.gov
For a compound like this compound, ML algorithms can be trained on existing data of cyclotides and other antimicrobial or cytotoxic peptides. portoreports.com These models can then be used to:
Screen large virtual libraries of peptide sequences to identify novel candidates with potentially enhanced activity or improved properties compared to this compound.
Predict the bioactivity of newly discovered or synthetically modified peptides, prioritizing them for experimental validation.
Optimize the amino acid sequence of this compound to improve its efficacy, stability, or target specificity.
Various ML approaches, including support vector machines, random forests, and deep learning, are being applied to peptide-based drug discovery. nih.govresearchgate.net While specific ML studies focused solely on this compound are not yet widely published, the application of these techniques to the broader class of cyclotides is an active area of research with significant potential to advance the development of this compound and related peptides. portoreports.com
Molecular Dynamics Simulations for Membrane Interactions and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the behavior of biological molecules at an atomic level. nih.gov For this compound, a member of the cyclotide family of peptides, MD simulations provide crucial insights into its interactions with cellular membranes and its dynamic conformational landscape. nih.govnih.govfrontiersin.org These simulations model the physical movements of atoms and molecules, allowing researchers to observe processes that are difficult to study through experimental means alone. nih.govrug.nl
Membrane Interaction Studies
The biological activities of many cyclotides are linked to their ability to interact with and disrupt cell membranes. xiahepublishing.comwindows.net MD simulations are instrumental in elucidating the molecular details of these interactions. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies and findings from studies on other cyclotides, particularly those from Clitoria ternatea, offer a clear framework for how such analyses are conducted. nih.govfrontiersin.orgbiorxiv.org
A general finding across the cyclotide family is their preferential interaction with membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids. uq.edu.au MD simulations can model the binding of this compound to various lipid bilayers to confirm this specificity and identify the key amino acid residues involved in the interaction.
For instance, in a hypothetical MD simulation of this compound with a model membrane, the peptide would be placed in a simulation box containing a lipid bilayer and water molecules. The simulation would then track the trajectory of each atom over time, revealing how the peptide approaches, binds to, and potentially penetrates the membrane.
Key aspects analyzed in MD simulations of peptide-membrane interactions include:
Binding Affinity and Free Energy: Calculations can determine the strength of the interaction between the peptide and the membrane. For example, studies on other novel cliotides have calculated binding-free energies to different membrane types. nih.gov
Mode of Interaction: Simulations can visualize whether the peptide adsorbs to the membrane surface, inserts into the hydrophobic core, or forms pores. nih.gov
Key Residue Contributions: Analysis of the simulation can pinpoint which amino acid residues of this compound form significant contacts (e.g., hydrogen bonds, hydrophobic interactions) with the lipid molecules. nih.gov
To illustrate the type of data generated, the following table shows hypothetical findings from an MD simulation of this compound interacting with different model membranes.
| Simulation System | Key Interacting Residues (Hypothetical) | Binding Energy (kcal/mol) (Illustrative) | Observed Interaction |
| This compound + POPE/POPC membrane | Arg, Trp, Tyr | -15.5 | Strong binding and partial insertion into the membrane core. |
| This compound + POPC membrane | Lys, Phe | -8.2 | Weaker binding, primarily at the membrane-water interface. |
| This compound + Gram-positive model | Arg, Gly, Val | -12.7 | Penetration of the hydrophobic region of the membrane. nih.gov |
| This compound + Gram-negative model | Lys, Leu, Ala | -10.1 | Adsorption on the membrane surface in a "carpet-like" model. nih.gov |
Note: This table is illustrative and based on findings for related cyclotides. Specific data for this compound requires dedicated experimental and computational studies.
Conformational Analysis
The three-dimensional structure of a peptide is critical to its function. While static structures can be determined by methods like NMR spectroscopy, MD simulations provide a dynamic view of the peptide's conformational flexibility. biorxiv.orgrsc.org For this compound, understanding its conformational states in different environments (e.g., in water versus near a membrane) is essential.
MD simulations can reveal:
Stable Conformations: By simulating the peptide over a sufficient timescale, the most stable or preferred three-dimensional structures can be identified.
Structural Stability: The simulations can assess the stability of the peptide's characteristic cyclic cystine knot motif under various conditions.
The conformational space of this compound can be explored by running simulations starting from a modeled or experimentally determined structure. The resulting trajectories are then analyzed to cluster similar conformations and identify the most populated states.
The following table outlines typical parameters and outputs from a conformational analysis MD simulation of a peptide like this compound.
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent (e.g., water). | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | 100s of nanoseconds to microseconds |
| Analysis Methods | Techniques to analyze the simulation trajectory. | RMSD, RMSF, Ramachandran plots, Clustering analysis |
These simulations can generate detailed structural information, such as the distribution of dihedral angles (phi-psi angles), which can be visualized in a Ramachandran plot to assess the conformational quality and identify secondary structure elements. nih.gov Research on other cyclotides has shown that their binding can induce conformational changes in target molecules, a phenomenon that MD simulations are well-suited to explore. nih.govnih.gov
Biotechnological and Scientific Applications of Cliotide T4
Cliotide T4 as a Molecular Scaffold for Rational Peptide Design
The robust and versatile structure of this compound makes it an excellent molecular scaffold for the rational design of novel peptides with tailored biological activities. This utility is rooted in the inherent properties of its cyclotide framework.
Advantages of Cyclotide Frameworks for Stability and Modularity
Cyclotide frameworks, including that of this compound, offer significant advantages for peptide engineering due to their exceptional stability and modular nature. The head-to-tail cyclic backbone and the embedded cystine knot motif, formed by three disulfide bonds, confer remarkable resistance to thermal, chemical, and enzymatic degradation. researchgate.netntu.edu.sg This high level of stability is a crucial attribute for developing peptide-based therapeutics, as it can lead to improved pharmacokinetic profiles and oral bioavailability. frontiersin.org
Table 1: Key Advantages of the Cyclotide Framework
| Feature | Description | Significance in Peptide Design |
| Cyclic Backbone | The N- and C-termini of the peptide are joined by a peptide bond. | Confers high resistance to exopeptidases. |
| Cystine Knot Motif | Three interlocking disulfide bonds create a highly constrained and stable structure. | Provides exceptional thermal, chemical, and enzymatic stability. |
| Sequence Variability in Loops | Non-cysteine loop regions can accommodate diverse amino acid sequences. | Allows for the introduction of new biological activities through epitope grafting. |
| Compact Globular Structure | A well-defined three-dimensional fold. | Can enhance binding affinity and specificity to biological targets. |
Strategies for Epitope Grafting and Sequence Diversification to Introduce New Bioactivities
The modular nature of the cyclotide framework is exploited through epitope grafting, a strategy that involves inserting a known bioactive peptide sequence (epitope) into one of the permissive loops of the scaffold. This approach aims to confer the biological activity of the grafted epitope onto the highly stable and proteolytically resistant cyclotide framework. frontiersin.orgresearchgate.net The stable presentation of the epitope can lead to enhanced activity compared to the linear, unstructured peptide. researchgate.net
Several strategies are employed for epitope grafting onto cyclotide scaffolds. These often involve recombinant DNA technology or chemical synthesis to produce the modified cyclotide. The choice of the loop for grafting is critical and is often determined by the size and structural requirements of the epitope to ensure proper folding and preservation of both the scaffold's stability and the epitope's bioactivity. While specific examples of epitope grafting onto this compound are not extensively documented in the available literature, the principles established with other cyclotides, such as MCoTI-I/II and kalata B1, are considered applicable. researchgate.net
Sequence diversification can also be achieved by creating libraries of cyclotides with randomized sequences in their variable loops. These libraries can then be screened for novel bioactivities, a powerful tool for discovering new ligands and therapeutic leads. researchgate.net
Development of Peptide-Based Research Reagents and Tools
The unique properties of this compound and other cyclotides make them valuable for the development of specialized research reagents and tools, particularly for studying complex biological processes like protein-protein interactions.
Design of Ligands for Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. nih.govnih.gov The large and often flat interfaces of PPIs make them challenging targets for traditional small-molecule drugs. researchgate.net Peptides, with their larger surface area, are better suited to disrupt these interactions. However, the therapeutic utility of linear peptides is often limited by their poor stability and cell permeability. researchgate.net
Cyclic peptides, and specifically cyclotides like this compound, offer a promising solution to these challenges. researchgate.netlongdom.org Their constrained conformation can mimic the secondary structures (e.g., α-helices or β-turns) often found at PPI interfaces, leading to high-affinity and specific binding. researchgate.net By grafting epitopes known to be involved in a specific PPI onto a cyclotide scaffold, it is possible to create potent and stable inhibitors of that interaction. longdom.org While direct modulation of specific PPIs by this compound has yet to be reported, the successful application of other cyclotides in this area highlights the potential of this approach. For instance, engineered cyclotides have been developed to target the interaction between p53 and its negative regulators Hdm2/HdmX, which is a key target in cancer therapy. longdom.org
Strategies for Production and Scaling of this compound for Research
The availability of sufficient quantities of this compound is essential for its comprehensive study and application. Both extraction from natural sources and chemical synthesis are viable production strategies.
Chemical Synthesis Methodologies and Yield Optimization
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a key methodology for producing this compound and other cyclotides, especially for research purposes where specific modifications or labeling are required. nih.govnih.gov The general strategy for the chemical synthesis of cyclotides involves three main steps:
Linear Peptide Assembly: The linear precursor of the cyclotide is assembled on a solid support using standard Fmoc-based SPPS protocols. springernature.com
Backbone Cyclization: Following cleavage from the resin, the linear peptide undergoes an intramolecular cyclization reaction to form the characteristic circular backbone. Various chemical ligation strategies can be employed for this step. researchgate.net
Oxidative Folding: The final step involves the formation of the three disulfide bonds of the cystine knot through oxidative folding, often in a redox buffer system. This step is critical for obtaining the correctly folded and biologically active cyclotide. researchgate.netnih.gov
A significant challenge in the chemical synthesis of cyclotides is achieving high yields of the correctly folded product, as misfolded isomers can be a major byproduct. nih.gov Optimization of the cyclization and folding conditions is therefore crucial. A "plug and play" approach has been developed where bioactive epitopes are grafted onto a pre-folded acyclic cyclotide scaffold, which can bypass some of the folding challenges associated with grafted sequences. nih.gov
Table 2: General Methodologies in Cyclotide Chemical Synthesis
| Step | Common Method(s) | Key Considerations |
| Linear Peptide Synthesis | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Resin choice, coupling reagents, protection of cysteine residues. |
| Backbone Cyclization | Native Chemical Ligation (NCL), Thioester-mediated ligation | Efficiency of the ligation reaction, prevention of side reactions. |
| Oxidative Folding | Air oxidation, Redox buffer systems (e.g., GSH/GSSG) | Buffer composition, pH, temperature, presence of co-solvents to promote correct disulfide bond formation. |
Plant Molecular Farming and Hairy Root Cultures for Cyclotide Production
The burgeoning field of plant biotechnology offers promising avenues for the large-scale production of valuable bioactive compounds, including the cyclotide this compound. Plant molecular farming, which utilizes whole plants or plant cell cultures as bioreactors, and hairy root cultures, are two key strategies being explored for the sustainable and scalable synthesis of complex plant-derived molecules. While extensive research has been conducted on the production of various cyclotides using these methods, specific detailed studies focusing exclusively on this compound are limited. However, research on the production of cyclotides from Clitoria ternatea, the native source of this compound, provides a strong foundation for its potential biotechnological production.
Plant Molecular Farming of Cyclotides from Clitoria ternatea
Plant molecular farming leverages the inherent protein synthesis machinery of plants to produce recombinant proteins and peptides. This can be achieved through the stable integration of a target gene into the plant genome (transgenic plants) or via transient expression systems. For cyclotides, this approach is particularly attractive due to their complex structure, which includes a cyclic backbone and a knotted arrangement of disulfide bonds, making chemical synthesis challenging and expensive.
Research into the expression of cyclotides in heterologous plant systems has demonstrated the feasibility of this approach. Studies have shown that the co-expression of the precursor cyclotide gene with a specific asparaginyl endopeptidase, the enzyme responsible for the cyclization process, is crucial for the successful production of mature, cyclic peptides. For instance, butelase-1, the ligase from C. ternatea that facilitates cyclization, is a highly efficient enzyme that has been a focus in biotechnological applications for peptide ligation and cyclization. nih.gov
While specific yield data for recombinant this compound from transgenic plants is not currently available in published literature, studies on other cyclotides provide proof-of-concept. For example, the expression of kalata B1 in Nicotiana benthamiana has been successfully demonstrated. The general advantages of plant molecular farming, such as low production costs, scalability, and the ability to perform complex post-translational modifications, make it a compelling strategy for future this compound production.
A comparative analysis of cyclotide production in suspension cell cultures of Clitoria ternatea versus the intact plant has shown promising results. Researchers found that while many cyclotides had reduced expression in cell cultures of other species, the expression levels of cyclotides in C. ternatea suspension cultures were maintained or even increased compared to the original plant organs. nih.gov This indicates the potential for using contained plant cell cultures for consistent and high-yield production of cliotides.
The following table summarizes the general potential and findings related to cyclotide production in plant cell cultures of C. ternatea.
| Culture System | Key Findings | Relevance for this compound |
| Suspension Cell Cultures of C. ternatea | Maintained or increased expression of native cyclotides compared to plant organs. | High potential for producing this compound in a controlled environment. |
| Transgenic Plants (e.g., N. benthamiana) | Successful recombinant production of other cyclotides (e.g., kalata B1) when co-expressed with a cyclizing enzyme. | Demonstrates a viable pathway for future recombinant this compound production. |
Hairy Root Cultures for Cyclotide Production
Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, offer another robust platform for producing secondary metabolites and recombinant proteins. These cultures are characterized by their fast growth, genetic stability, and high productivity in hormone-free media. cornous.com
While specific studies on the production of this compound in hairy root cultures of C. ternatea are not documented in available scientific literature, this system has been successfully employed to produce other bioactive compounds from this plant. For instance, C. ternatea hairy root cultures have been shown to produce significantly higher amounts of the anticancer triterpenoid, taraxerol, compared to the roots of the native plant. nih.gov This demonstrates the capacity of C. ternatea hairy roots to serve as efficient bio-factories.
The potential for producing cyclotides in hairy root cultures is significant. Given that cyclotides are naturally present in the roots of C. ternatea, hairy root cultures, which are biochemically similar to the roots of the parent plant, are expected to be a suitable system for their production. Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by adding elicitors to the culture medium, could further boost the yields of this compound.
The table below outlines the established applications of C. ternatea hairy root cultures and the inferred potential for this compound production.
| Application of C. ternatea Hairy Root Cultures | Compound Produced | Key Finding | Inferred Potential for this compound |
| Enhanced Secondary Metabolite Production | Taraxerol | Four-fold increase in production compared to native plant roots. nih.gov | High potential for enhanced production of native this compound. |
| Recombinant Protein Production (General) | Various | Hairy roots are a stable and effective platform for expressing foreign proteins. | Feasible for producing recombinant this compound with genetic engineering. |
Advanced Research Perspectives and Future Directions for Cliotide T4 Studies
Further Elucidation of Undiscovered Cellular and Molecular Mechanisms of Action
The primary mechanism of action attributed to Cliotide T4 and other cyclotides is the disruption of cellular membranes. nih.govnih.gov This bioactivity is linked to their ability to interact with and permeate lipid bilayers, a process influenced by the lipid composition of the target cell membrane. nih.gov Studies on various cyclotides suggest a mechanism involving initial binding to the membrane surface, followed by insertion into the bilayer core, which leads to the formation of pores and subsequent loss of cellular integrity. nih.govnih.govresearchgate.net This membrane disruption is a crucial factor in the observed cytotoxic and antimicrobial effects of this compound. nih.gov
However, the complete picture of this compound's interaction with cells remains incomplete. Future research must venture beyond membrane permeabilization to uncover potential intracellular targets and mechanisms. A significant portion of antimicrobial peptides are known to kill bacteria not just by disrupting membranes, but by entering the cell to inhibit essential functions through interactions with nucleic acids or proteins. frontiersin.org It is plausible that this compound, after membrane translocation, could modulate specific intracellular signaling pathways or interact with key proteins, contributing to its potent cytotoxicity. Advanced proteomic and genomic screening techniques could be employed in future studies to identify these currently undiscovered intracellular binding partners and downstream cellular effects, providing a more nuanced understanding of its molecular toxicology and therapeutic potential.
Exploration of Novel Biological Activities and Target Interactions of this compound Variants
The known biological activities of this compound include potent cytotoxicity against cancer cell lines such as HeLa and A549, and strong antimicrobial activity specifically against Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net While it is relatively ineffective against Gram-positive bacteria, its targeted spectrum presents an area for further exploration. nih.gov
The next frontier in this compound research lies in the exploration of its natural and engineered variants. Natural variation within C. ternatea has been observed, with some plant accessions showing an absence of this compound, indicating genetic diversity that could be harnessed. researchgate.net Furthermore, the existence of natural Aspartate (Asp) and Asparagine (Asn) variants among cliotides, which are confirmed to be gene-encoded, suggests that subtle sequence modifications can and do occur naturally. nih.gov
Future studies should focus on the systematic generation and screening of this compound variants. Through techniques like site-directed mutagenesis, researchers could create a library of analogs with single or multiple amino acid substitutions. These variants could then be screened for novel biological activities beyond cytotoxicity and antimicrobial effects. For instance, variants could be tested for anti-HIV activity, insecticidal properties, or as modulators of specific enzymes or receptors—activities that have been documented for other cyclotides. nih.gov This approach could uncover variants with entirely new therapeutic applications or altered target specificities, expanding the utility of the this compound scaffold.
Advancements in Sustainable and Cost-Effective Production Methodologies
The translation of this compound from a research compound to a potential therapeutic or biotechnological tool is contingent upon the development of efficient, scalable, and economical production methods. Currently, isolating cyclotides from their natural plant source is not commercially viable for large-scale production.
Future research should prioritize the optimization of recombinant and synthetic production strategies for this compound. Recombinant expression in microbial systems like E. coli offers a promising avenue for producing large quantities of the linear peptide precursor. nih.gov This can be coupled with in vitro cyclization methods using enzymes. Notably, the enzyme responsible for cyclization in C. ternatea, butelase-1, is known for its high efficiency in peptide ligation and could be a powerful tool for the final cyclization step. Another approach is the use of intein-mediated protein splicing, which can facilitate both the expression and cyclization of the peptide within the host organism. nih.gov
Furthermore, the concept of using plants as "bioreactors" presents a sustainable and potentially cost-effective solution. nih.gov Developing transgenic crops engineered to overexpress the gene for this compound could allow for its large-scale production through agricultural cultivation. nih.gov Research into optimizing expression levels, developing efficient extraction and purification protocols from plant biomass, and ensuring correct folding and disulfide bond formation will be critical for the success of these methodologies.
Rational Design and Engineering of this compound Analogs with Enhanced Specificity or Potency
The exceptional stability of the cyclotide scaffold makes it an ideal framework for peptide-based drug design. nih.govnih.gov While this compound possesses inherent biological activities, its true potential may be realized through rational design and engineering to create analogs with improved therapeutic properties.
A primary strategy for future research is "epitope grafting," where the sequence of a known bioactive peptide is incorporated into one of the variable loops of the this compound backbone. nih.gov This technique leverages the stability of the T4 scaffold to protect the grafted epitope from enzymatic degradation, potentially enhancing its bioavailability and in vivo half-life. By grafting epitopes that target specific cancer receptors, viral proteins, or inflammatory mediators, this compound could be repurposed into a highly specific therapeutic agent.
Moreover, the intrinsic activities of this compound can be enhanced. For example, amino acid substitutions in its hydrophobic patch could be rationally designed to increase its affinity for cancer cell membranes over healthy cells, thereby improving its therapeutic index. nih.gov Similarly, modifications could be made to broaden its antimicrobial spectrum or increase its potency against resistant bacterial strains. The creation of such engineered analogs, guided by computational modeling and followed by empirical testing, represents a pivotal direction for translating the promise of the this compound scaffold into next-generation therapeutics. nih.gov
Comprehensive Understanding of the Evolutionary and Ecological Roles of this compound in Plant Defense Systems
Understanding the natural role of this compound in its native plant, C. ternatea, provides valuable context for its biological activities and potential applications. Research has shown that cliotides in the Fabaceae family have a unique evolutionary origin, arising from chimeric gene structures that combine elements from both Albumin-1 and cyclotide genes. nih.gov This suggests a fascinating evolutionary pathway where a gene traditionally involved in storage or other functions was co-opted and modified to produce a potent defense molecule. nih.gov
Ecologically, this compound appears to play a "housekeeping" role in plant defense. Unlike some other cliotides that are expressed in a tissue-specific manner, this compound is found in all examined plant tissues, including leaves, stems, roots, and flowers. nih.gov This ubiquitous distribution suggests it provides a constant, baseline level of protection against a broad range of potential pathogens or pests.
Future research should aim to precisely define its role within the plant's complex chemical defense arsenal. Studies could investigate whether the expression of the this compound gene is upregulated in response to specific environmental stressors, such as microbial infection or insect herbivory. Identifying the specific pests or pathogens that are most effectively deterred by this compound would clarify its ecological function. This deeper understanding of its role in plant defense can inform its potential use in agricultural applications, for instance, as a target for breeding programs aimed at enhancing pest resistance in crops. researchgate.net
Data Tables
Table 1: Biological Activity Profile of this compound
| Activity Type | Assay Details | Target | Result | Unit |
|---|---|---|---|---|
| Cytotoxicity | MTT Assay | HeLa Cells | IC50 = 0.6 | µM |
| Hemolytic Activity | Lysis of human erythrocytes | Red Blood Cells | HD50 = 13.1 | µM |
| Antimicrobial Activity | Radial Diffusion Assay | E. coli | MIC = 1.2-2.3 | µM |
| Antimicrobial Activity | Radial Diffusion Assay | P. aeruginosa | MIC = 2.3-4.7 | µM |
| Antimicrobial Activity | Radial Diffusion Assay | S. typhimurium | MIC = 4.7-9.4 | µM |
| Antimicrobial Activity | Radial Diffusion Assay | S. aureus | MIC > 100 | µM |
Q & A
Q. What are the primary biological activities of Cliotide T4, and how are they methodologically assessed?
this compound exhibits antimicrobial activity against Gram-negative bacteria (e.g., E. coli with MIC values in the low µM range) and potent cytotoxicity against HeLa cells (IC50 = 0.6 µM). These properties are evaluated via:
- Minimum Inhibitory Concentration (MIC) assays for antimicrobial activity .
- MTT cytotoxicity assays to measure mitochondrial activity in HeLa cells .
- Hemolytic assays using human erythrocytes to assess selectivity (HD50 = 7.1–13.1 µM) .
- Structural classification (bracelet subgroup) via mass spectrometry and sequence alignment .
Q. How does this compound’s structural classification influence its functional specificity?
this compound belongs to the bracelet cyclotide subgroup, which correlates with its strong antimicrobial activity against Gram-negative bacteria. This contrasts with Möbius subgroup cyclotides (e.g., T2, T3), which show no antimicrobial activity. Structural analysis methods include:
Q. What challenges arise in isolating this compound from plant tissues, and how are they addressed?
this compound is ubiquitously expressed across tissues (e.g., leaves, flowers, pods), but extraction efficiency varies due to tissue-specific protease content. Methodological solutions include:
- Heat-stable extraction protocols to preserve peptide integrity.
- Reverse-phase HPLC and LC-MS for purification and quantification .
- Expression profiling (e.g., Fig. 6 and Supplemental Table S1 in ) to identify dominant isoforms in specific tissues.
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s cytotoxicity while minimizing non-specific effects?
- Dose-response curves : Test ≥5 concentrations to determine IC50 and assess threshold effects (e.g., sharp curves in HeLa cell assays) .
- Control groups : Include untreated cells, solvent controls (e.g., DMSO), and positive controls (e.g., melittin for hemolysis).
- Cell viability assays : Combine MTT with Annexin V/PI staining to distinguish apoptosis from necrosis .
- Statistical rigor : Use ANOVA or t-tests with error bars (standard deviation) to validate reproducibility .
Q. How can contradictory data on this compound’s hemolytic activity be resolved?
Discrepancies in HD50 values (e.g., T2: 18% lysis at 40 µM vs. T4: HD50 = 7.1 µM) may arise from:
- Erythrocyte source : Human vs. animal blood differences in membrane composition.
- Assay conditions : Incubation time, temperature, and buffer ionic strength.
- Peptide aggregation : Dynamic light scattering (DLS) to monitor oligomerization states.
- Standardization : Adopt guidelines from and for replicable protocols .
Q. What methodologies validate the proposed “housekeeping” role of this compound in plant defense?
- qRT-PCR : Measure constitutive expression levels across tissues under stress (e.g., pathogen exposure).
- Gene silencing : CRISPR/Cas9 knockdown to observe phenotypic changes in plant resistance.
- Functional assays : Compare antimicrobial activity of wild-type vs. T4-deficient plant extracts .
Q. How should researchers address variability in this compound’s tissue-specific expression profiles?
- Spatial-temporal sampling : Collect tissues at multiple growth stages and environmental conditions.
- Multivariate analysis : Use PCA or clustering algorithms to correlate expression patterns with ecological factors.
- Meta-analysis : Cross-reference with public transcriptomic datasets (e.g., NCBI SRA) .
Methodological Considerations
- Data Reproducibility : Follow and guidelines for detailed experimental protocols, including instrument calibration and raw data deposition in supplementary materials .
- Ethical Compliance : Obtain ethical approval for human-derived samples (e.g., erythrocytes) and adhere to biosafety protocols for cytotoxic compounds .
- Advanced Analytics : Employ molecular dynamics simulations to model this compound-membrane interactions and predict mutagenesis outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
